3-Amino-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-1H-pyrazole-4-carboxamide and its derivatives often involves multicomponent reactions (MCRs), condensation followed by cyclization, or reactions utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods have been successfully applied under different conditions, including microwave irradiation, to yield heterocyclic compounds with high potential in pharmaceutical applications (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of 3-Amino-1H-pyrazole-4-carboxamide is characterized by the presence of both amino and carboxamide functional groups attached to a pyrazole ring. This structure is conducive to forming hydrogen bonds and engaging in various chemical reactions, contributing to its reactivity and utility in synthesizing a wide array of heterocyclic compounds.
Chemical Reactions and Properties
3-Amino-1H-pyrazole-4-carboxamide participates in various chemical reactions, serving as a precursor for synthesizing pyrazole derivatives. Its reactivity is leveraged in the synthesis of heterocycles like pyrazolo-imidazoles, -thiazoles, and other complex structures. The compound's ability to undergo reactions under mild conditions makes it a valuable component in the generation of diverse heterocyclic compounds with significant biological activities (Gomaa & Ali, 2020).
Scientific Research Applications
Pharmacological Synthesis : Derivatives of 3-Amino-1H-pyrazole-4-carboxamide, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, serve as building blocks for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).
Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from similar compounds exhibit promising in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Antibacterial Properties : Certain derivatives, like N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, show significant antibacterial activity against pathogenic bacteria, including MSSA and MRSA clinical isolates (Pitucha et al., 2011).
Environmental Applications : A chromium(III) membrane sensor based on a derivative of 3-Amino-1H-pyrazole-4-carboxamide efficiently detects Cr3+ ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).
Protective Effects in Aquatic Organisms : A pyrazolecarboxamide derivative has shown to protect African catfish from lead nitrate-induced oxidative stress and DNA damage, suggesting potential for treating lead exposure (Soliman et al., 2019).
Cancer Treatment Research : The discovery of novel 3-Quinoline Carboxamides, potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, derived from this compound opens up possibilities for cancer treatment studies (Degorce et al., 2016).
Nematocidal Activity : Novel derivatives demonstrate nematocidal activity against M. incognita, highlighting potential applications in agricultural pest control (Zhao et al., 2017).
Safety And Hazards
Future Directions
Pyrazole derivatives, including 3-Amino-1H-pyrazole-4-carboxamide, continue to be of interest in the development of new drugs due to their diverse biological activities. For instance, a recent study reported the design and synthesis of novel pyrazole derivatives with potential anti-tubercular activity . Another study suggested that compound 8j, a pyrazole-4-carboxamide, could be used as a fungicide candidate for further study .
properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSNWUSTYESGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201489 | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-pyrazole-4-carboxamide | |
CAS RN |
5334-31-6 | |
Record name | 3-Amino-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5334-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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